

# Overcoming Venetoclax Resistance in AML: A Comparative Guide to Combination Therapies Featuring INCB059872

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |  |
|----------------------|------------|-----------|--|--|--|--|
| Compound Name:       | INCB059872 |           |  |  |  |  |
| Cat. No.:            | B1192888   | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

The advent of the BCL-2 inhibitor venetoclax has significantly advanced the treatment landscape for acute myeloid leukemia (AML). However, intrinsic and acquired resistance remains a critical challenge. This guide provides a comparative analysis of a promising therapeutic strategy: the combination of the BET (Bromodomain and Extra-Terminal domain) inhibitor INCB059872 (anilofustam) with venetoclax, particularly in the context of resistant AML. Due to the limited availability of detailed preclinical data on INCB059872 in the public domain, this guide will leverage data from the structurally related BET inhibitor INCB054329 to illustrate the potential of this drug class in combination with venetoclax. We will compare this approach with other emerging combination therapies aimed at overcoming venetoclax resistance.

# The Rationale for Combining BET Inhibitors with Venetoclax

Venetoclax resistance in AML is often mediated by the upregulation of anti-apoptotic proteins, most notably MCL-1.[1][2] BET inhibitors, such as INCB059872 and INCB054329, are epigenetic modulators that can downregulate the transcription of key oncogenes, including MYC and BCL2 itself.[3][4] Critically, they have also been shown to suppress the expression of MCL1, a key driver of venetoclax resistance.[5] This dual mechanism of action—inhibiting prosurvival signals while simultaneously downregulating a key resistance factor—provides a



strong rationale for combining BET inhibitors with venetoclax to achieve synergistic antileukemic activity.[3][5]

### **Quantitative Data Summary**

The following tables summarize preclinical data for the combination of the BET inhibitor INCB054329 with venetoclax in AML models, alongside comparative data for other emerging combination therapies in venetoclax-resistant settings.

Table 1: In Vitro Efficacy of BET Inhibitor and Venetoclax Combination in AML Cell Lines

| Cell Line                  | Treatment        | Concentrati<br>on | Apoptosis<br>(% of<br>Control) | Synergy<br>Score (CI) | Reference |
|----------------------------|------------------|-------------------|--------------------------------|-----------------------|-----------|
| MV-4-11                    | INCB054329       | 250 nM            | -                              | -                     | [3]       |
| Venetoclax                 | 5 nM             | -                 | -                              | [3]                   |           |
| INCB054329<br>+ Venetoclax | 250 nM + 5<br>nM | Increased         | <1.0                           | [3]                   | _         |
| MOLM-13                    | INCB054329       | 250 nM            | -                              | -                     | [3]       |
| Venetoclax                 | 5 nM             | -                 | -                              | [3]                   |           |
| INCB054329<br>+ Venetoclax | 250 nM + 5<br>nM | Increased         | <1.0                           | [3]                   | _         |

Note: Specific quantitative values for apoptosis were not provided in the source, but the combination was reported to significantly increase apoptosis. Synergy was determined by Combination Index (CI) < 1.0.

Table 2: Comparative Efficacy of Combination Therapies in Venetoclax-Resistant AML



| Combination<br>Therapy                                       | AML Model                                                       | Key Efficacy<br>Readout           | Result                                        | Reference |
|--------------------------------------------------------------|-----------------------------------------------------------------|-----------------------------------|-----------------------------------------------|-----------|
| INCB059872 +<br>Venetoclax                                   | Venetoclax-<br>resistant MV4;11<br>& Molm13 cells               | Growth Inhibition                 | Apparent growth inhibition in resistant lines | [6]       |
| Venetoclax-<br>resistant MLL-<br>AF9 driven AML<br>(in vivo) | Survival                                                        | Significant<br>survival benefit   | [6]                                           |           |
| SLS009 (CDK9i)<br>+ AZA/VEN                                  | Relapsed/Refract<br>ory AML patients                            | Overall<br>Response Rate<br>(ORR) | 46%                                           | [7]       |
| Median Overall<br>Survival (OS)                              | 8.9 months (in least pretreated cohort)                         | [7]                               |                                               |           |
| Bleximenib<br>(Menin-i) +<br>AZA/VEN                         | Relapsed/Refract<br>ory AML patients<br>(KMT2A or<br>NPM1 alt.) | Overall<br>Response Rate<br>(ORR) | 79%                                           | [8]       |
| Composite Complete Remission (CRc)                           | 41%                                                             | [8]                               |                                               |           |
| Alvocidib (CDKi)<br>+ Venetoclax                             | Venetoclax-<br>sensitive and -<br>resistant AML<br>cells        | Synergy                           | Potently<br>synergistic                       | [9]       |
| MCL-1 inhibitor +<br>Venetoclax                              | Venetoclax-<br>resistant AML<br>cells and PDX<br>models         | Apoptosis                         | Rescues<br>venetoclax<br>resistance           | [10]      |

# **Signaling Pathways and Experimental Workflows**







To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language for Graphviz.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Potent Personalized Venetoclax Partners for Acute Myeloid Leukemia Identified by Ex Vivo Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Establishment and Mechanistic Study of Venetoclax-Resistant Cell Lines in Acute Myeloid Leukemia] PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BET Inhibition Enhances the Antileukemic Activity of Low-dose Venetoclax in Acute Myeloid Leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BET inhibitors reduce cell size and induce reversible cell cycle arrest in AML. | Vanderbilt University Medical Center [medsites.vumc.org]
- 5. Superior efficacy of cotreatment with BET protein inhibitor and BCL2 or MCL1 inhibitor against AML blast progenitor cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SELLAS Life Sciences Reports Promising Data for SLS009 in Combination with AZA/VEN in Relapsed/Refractory AML at ASH Annual Meeting [quiverquant.com]
- 8. Bleximenib combined with venetoclax and azacitidine in R/R AML with KMT2A or NPM1 alterations | VJHemOnc [vjhemonc.com]
- 9. Combined venetoclax and alvocidib in acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Overcoming Venetoclax Resistance in AML: A
   Comparative Guide to Combination Therapies Featuring INCB059872]. BenchChem, [2025].
   [Online PDF]. Available at: [https://www.benchchem.com/product/b1192888#incb059872 combination-therapy-with-venetoclax-for-resistant-aml]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com